molecular formula C14H21NO B14392355 N-[3,4-Di(propan-2-yl)phenyl]acetamide CAS No. 88702-21-0

N-[3,4-Di(propan-2-yl)phenyl]acetamide

Cat. No.: B14392355
CAS No.: 88702-21-0
M. Wt: 219.32 g/mol
InChI Key: DLDFYNDRGJRGMJ-UHFFFAOYSA-N
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Description

N-[3,4-Di(propan-2-yl)phenyl]acetamide is an organic compound with the molecular formula C 14 H 21 NO and a molecular weight of 219.32 g/mol . It is supplied for research and development purposes. As an acetamide derivative featuring a diisopropylphenyl group, this compound serves as a valuable building block in medicinal chemistry and drug discovery research. It can be utilized as an intermediate in the synthesis of more complex molecules, particularly in the exploration of structure-activity relationships for new therapeutic agents . Researchers can employ this compound in the development of novel chemical entities, leveraging its structural features to modulate the properties of lead compounds. While specific biological activity data for this exact molecule is not widely published in the available literature, its core structure is relevant to ongoing research in chemical synthesis. This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

88702-21-0

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N-[3,4-di(propan-2-yl)phenyl]acetamide

InChI

InChI=1S/C14H21NO/c1-9(2)13-7-6-12(15-11(5)16)8-14(13)10(3)4/h6-10H,1-5H3,(H,15,16)

InChI Key

DLDFYNDRGJRGMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)NC(=O)C)C(C)C

Origin of Product

United States

Preparation Methods

Acetic Anhydride in Polar Solvents

In a typical procedure, 3,4-diisopropylaniline (1 eq) is dissolved in dichloromethane (DCM) or ethyl acetate (EA) under ice-cooling. Acetic anhydride (1.2 eq) is added dropwise, followed by triethylamine (TEA, 1.5 eq) as a base. The mixture is stirred at room temperature for 4–6 hours, yielding the acetamide after aqueous workup.

Optimization :

  • Yield : 75–85% (reported for analogous mono-isopropyl derivatives).
  • Purity : >95% after recrystallization in ethanol.

Acetyl Chloride with Catalytic DMAP

For hindered anilines, acetyl chloride (1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in DCM enhance reactivity. The reaction proceeds at 0°C to room temperature, achieving full conversion within 2 hours.

Palladium-Catalyzed Cross-Coupling Approaches

For substrates where direct acetylation is challenging, Suzuki-Miyaura coupling enables installation of isopropyl groups post-acetylation.

Borylation-Acetylation Sequence

  • Borylation : 3-Bromo-4-isopropylacetanilide is treated with bis(pinacolato)diboron (1.2 eq), PdCl₂(dppf) (5 mol%), and KOAc (3 eq) in dioxane at 85°C for 12 hours.
  • Suzuki Coupling : The boronate ester reacts with 2-bromopropane under Pd catalysis, introducing the second isopropyl group.

Key Data :

Step Conditions Yield (%)
Borylation 85°C, 12 h, N₂ atmosphere 51–67
Suzuki Coupling 110°C, 24 h, DME/H₂O 60–74

Reductive Amination of 3,4-Diisopropylphenyl Ketones

An alternative route involves reductive amination of 3,4-diisopropylacetophenone with ammonium acetate.

Procedure

The ketone (1 eq) is heated with ammonium acetate (2 eq) and sodium cyanoborohydride (1.5 eq) in methanol at 60°C for 8 hours. The acetamide is isolated via column chromatography.

Advantages :

  • Avoids handling aniline intermediates.
  • Yield : 68% (reported for structurally similar compounds).

Solid-Phase Synthesis for High-Throughput Production

Parallel synthesis using Radley’s 12-well reactors enables scalable production.

Protocol

3,4-Diisopropylaniline is immobilized on Wang resin. Acetylation with acetic anhydride (1.5 eq) and DIPEA (2 eq) in DMF proceeds at 25°C for 6 hours. Cleavage with TFA/H₂O (95:5) affords the acetamide.

Performance Metrics :

  • Purity : 90–94% (HPLC).
  • Throughput : 12 compounds per batch.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Direct Acetylation 75–85 >95 High High
Cross-Coupling 60–74 85–90 Moderate Low
Reductive Amination 68 88 Low Moderate
Solid-Phase Synthesis 70–80 90–94 High Moderate

Challenges and Optimization Strategies

  • Steric Hindrance : The 3,4-diisopropyl groups impede reaction kinetics. Using bulky bases (e.g., DIPEA) and high-boiling solvents (toluene) improves yields.
  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the product from byproducts.

Industrial-Scale Production Considerations

  • Catalyst Recycling : Pd/C from cross-coupling steps is recovered via filtration, reducing costs.
  • Green Chemistry : Solvent-free acetylation under microwave irradiation (300 W, 80°C, 15 min) achieves 82% yield with minimal waste.

Chemical Reactions Analysis

Types of Reactions

N-[3,4-Di(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[3,4-Di(propan-2-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3,4-Di(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamide group can form hydrogen bonds with active sites, while the phenyl ring and isopropyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring significantly influence lipophilicity, solubility, and steric effects:

Compound Name Substituents Key Properties
N-[3,4-Di(propan-2-yl)phenyl]acetamide 3,4-diisopropylphenyl High lipophilicity due to bulky isopropyl groups; likely poor aqueous solubility.
HC-030031 () 2,5-Dimethoxy-1,3-dimethylphenyl Moderate lipophilicity; IC50 = 4–10 μM for TRPA1 antagonism.
Alachlor () 2,6-Diethyl, methoxymethyl Herbicidal activity; molecular weight = 269.76 g/mol.
2-(3,4-Dichlorophenyl)-N-(pyrazolyl)acetamide () 3,4-Dichlorophenyl, pyrazolyl Crystalline dimer formation via N–H⋯O hydrogen bonds; structural mimic of penicillin.
2-(3,4-Dihydroxyphenyl)-N-(prop-2-yn-1-yl)acetamide () 3,4-Dihydroxyphenyl Polar hydroxyl groups enhance solubility (sample solution at 10 mM).

Key Observations :

  • Lipophilicity : Bulky isopropyl groups in the target compound may enhance membrane permeability compared to polar analogs like the dihydroxyphenyl derivative .
  • Hydrogen Bonding : Unlike the dichlorophenyl analog (), steric hindrance from isopropyl groups might reduce intermolecular hydrogen bonding, affecting crystallinity .
TRPA1 Antagonists ()

HC-030031 and CHEM-5861528 are TRPA1 antagonists with IC50 values of 4–10 μM. Both feature acetamide backbones but differ in substituents (dimethylphenyl vs. butylphenyl).

Crystallographic and Conformational Analysis ()

The dichlorophenyl acetamide in exhibits three distinct conformers in its asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°. Such conformational flexibility is critical for ligand-receptor interactions. The target compound’s isopropyl groups may restrict rotation, leading to a more rigid structure .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[3,4-Di(propan-2-yl)phenyl]acetamide, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3,4-di(isopropyl)aniline with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Purification involves recrystallization or column chromatography using solvents like ethyl acetate/hexane. Purity ≥95% can be achieved via High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) for validation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while Fourier-Transform Infrared Spectroscopy (FTIR) validates functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) provides exact mass verification. X-ray crystallography (if crystals are obtainable) resolves stereochemical details .

Q. How can solubility and stability be assessed under experimental conditions?

  • Methodological Answer : Solubility is determined via shake-flask methods in solvents (e.g., DMSO, ethanol) at 25°C, monitored by UV-Vis spectroscopy (λmax ~255 nm for aromatic acetamides). Stability studies involve accelerated degradation tests (40°C/75% RH) over 4 weeks, with HPLC tracking degradation products .

Advanced Research Questions

Q. How can reaction parameters be optimized for scalable synthesis using Design of Experiments (DoE)?

  • Methodological Answer : Employ a factorial design (e.g., 2³ factorial matrix) to test variables: temperature (60–100°C), molar ratio (1:1–1:2.5), and catalyst loading (0.5–2 mol%). Response Surface Methodology (RSM) identifies optimal conditions for yield and purity. Computational tools like Gaussian or ORCA model transition states to refine mechanisms .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell-based assays) to confirm target specificity. Use Comparative Molecular Field Analysis (CoMFA) to correlate structural variations (e.g., substituent positions) with activity discrepancies. Meta-analyses of published datasets can isolate confounding variables (e.g., solvent effects) .

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against protein targets (e.g., kinases) using the compound’s 3D structure (PubChem CID). Molecular Dynamics (MD) simulations (NAMD/GROMACS) assess binding stability over 100 ns trajectories. Density Functional Theory (DFT) calculates electrostatic potential maps to identify reactive sites .

Q. What experimental protocols ensure reproducibility in crystallographic studies?

  • Methodological Answer : Crystallize the compound via slow evaporation in solvent mixtures (e.g., methanol/water). Collect diffraction data (Cu-Kα radiation, 100 K) and refine structures using SHELX. Validate via R-factor (<5%) and electron density maps. Deposit coordinates in the Cambridge Structural Database (CSD) .

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